Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Description
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS: 78478-61-2) is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . It features a rigid bicyclo[2.2.2]octane framework substituted with a ketone group at position 5 and a methyl ester at position 2. This compound is widely utilized as a versatile scaffold in organic synthesis, particularly for constructing complex molecules due to its stereochemical rigidity and dual functional groups (ketone and ester), which enable diverse derivatization . Commercial samples are available with a purity of ≥97% .
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of endocarbomethoxy-2 bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C. This mixture is then treated with triethylsilane and allowed to warm to room temperature overnight. The product is purified by column chromatography on silica gel using an ethyl acetate gradient in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of larger reactors, continuous flow systems, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate serves as an important intermediate in the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical industries. The compound can undergo various chemical reactions, including:
- Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
- Reduction : The ketone group can be reduced to form alcohols.
- Substitution : The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies based on substrate |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
| Substitution | Amines, Alcohols | Acidic or basic conditions |
Biological Applications
The structural features of this compound allow it to interact with various biological targets, making it useful in enzyme-substrate interaction studies and protein-ligand binding investigations. Its rigid bicyclic structure enhances its ability to modulate enzymatic activities, which is crucial in drug development.
Drug Development
Recent studies have incorporated this compound into drug design frameworks, exploring its potential as a bioisostere for traditional aromatic rings in pharmaceuticals. For instance, modifications involving this compound have led to improved physicochemical properties in drugs like Imatinib and Vorinostat (SAHA) by enhancing metabolic stability and solubility while reducing lipophilicity .
Enantioselective Synthesis
Research has demonstrated the use of this compound in enantioselective synthesis methods that yield a variety of bicyclo[2.2.2]octane derivatives with high enantioselectivity under mild conditions . This application highlights its versatility and importance in producing compounds with specific stereochemical configurations.
Mechanism of Action
The mechanism of action of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The rigid bicyclic structure also allows for specific spatial interactions with biological molecules, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is a common structural motif in organic chemistry. Below is a detailed comparison of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate with structurally related compounds:
Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Derivatives
- Structure: Ethyl esters with amino substituents at position 3 (e.g., (±)-3 and (±)-4 in ).
- Physical Properties: (±)-3 (trans-3-amino): Melting point (mp) = 130–133°C. (±)-4 (cis-3-amino): mp = 189–191°C .
- Key Differences: The amino group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents compared to the ketone-containing analog.
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS: 121917-73-5)
- Structure : Methyl ester with additional methyl groups at positions 1 and 3.
- Synthetic Utility : Used in aprotic double Michael addition reactions due to its electron-deficient bicyclic framework .
- Key Differences :
- Steric hindrance from the 1,3-dimethyl groups reduces reactivity toward bulky nucleophiles compared to the unsubstituted methyl ester.
- Higher molecular weight (C₁₁H₁₆O₃ vs. C₁₀H₁₄O₃) may influence crystallinity and solubility.
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
- Structure : Incorporates a nitrogen atom in the bicyclic ring and a tert-butyl carbamate group.
- Applications : Used in medicinal chemistry as a basic scaffold for drug discovery .
- Key Differences :
- The azabicyclo structure introduces basicity, enabling interactions with biological targets (e.g., enzymes or receptors).
- The tert-butyl group enhances stability against hydrolysis but limits further functionalization compared to the methyl ester.
Bicyclo[2.2.2]octane-2-carboxylic Acid (CAS: 29221-25-8)
- Structure : Carboxylic acid derivative without the ketone group.
- Synthesis : Prepared via catalytic hydrogenation of Diels-Alder adducts .
- Key Differences :
Data Table: Comparative Analysis
Biological Activity
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with significant potential in biological applications, particularly in drug design and development. Its structural characteristics, including the presence of a ketone and an ester functional group, contribute to its reactivity and interactions with biological molecules.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol. The rigid bicyclic structure allows for specific spatial interactions with proteins and enzymes, making it a valuable tool in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Functional Groups | Ketone, Ester |
| Structure Type | Bicyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The compound's bicyclic structure enables it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity.
Key Interactions:
- Enzyme Inhibition: The compound can inhibit specific enzymes by occupying their active sites.
- Protein-Ligand Binding: It serves as a probe in enzyme-substrate interactions and protein-ligand binding studies, providing insights into molecular recognition and self-assembly phenomena.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological applications:
Case Studies and Research Findings
Several studies highlight the biological relevance of compounds similar to this compound:
-
Study on Marine-Derived Compounds:
A review identified various marine-derived compounds with anti-inflammatory activities, some exhibiting IC50 values as low as 8.6 μM against nitric oxide production in LPS-induced RAW 264.7 cells, suggesting that structurally related compounds may also possess significant bioactivity . -
Bioisosteric Applications:
Research has explored the incorporation of bicyclic structures into known drugs like Imatinib and Vorinostat (SAHA), enhancing their physicochemical properties and biological activity by replacing traditional phenyl rings with bicyclic analogs .
Q & A
Q. What are the standard synthetic routes for Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate?
The compound is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and acrylic acid derivatives, followed by catalytic hydrogenation and oxidation. The ester group is introduced by methylating the corresponding carboxylic acid intermediate. Key steps include optimizing solvent polarity (e.g., dichloromethane) and temperature (20–40°C) to favor bicyclic formation. Post-reduction, the ketone at the 5-position is introduced via controlled oxidation using Jones reagent .
Q. What spectroscopic methods confirm the structure and purity of this compound?
High-resolution 1H/13C NMR is critical for verifying the bicyclic scaffold and ester group placement. The ketone (5-oxo) appears as a distinct carbonyl signal (~210 ppm in 13C NMR). IR spectroscopy confirms C=O stretches (ester: ~1720 cm⁻¹; ketone: ~1700 cm⁻¹). Mass spectrometry (EI-MS) provides molecular weight validation. For crystalline samples, X-ray diffraction offers unambiguous stereochemical assignment .
Advanced Questions
Q. How can stereochemical outcomes be controlled during derivatization of the bicyclo[2.2.2]octane scaffold?
Stereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINAP ligands in hydrogenation steps directs exo/endo selectivity. Solvent effects (e.g., THF vs. toluene) and low temperatures (–20°C) stabilize transition states favoring endo products. Lee’s method employs Lewis acids (e.g., BF3·Et2O) to enhance regioselectivity during Diels-Alder adduct formation .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from purification protocols or starting material quality. Reproducing methods under strict anhydrous conditions and using HPLC to assess intermediate purity can identify critical variables. For example, column chromatography with silica gel (ethyl acetate/hexane gradient) improves yield reproducibility compared to recrystallization alone. Comparative studies suggest PtO2 catalysts outperform Pd/C in hydrogenation steps, reducing byproducts .
Q. How is the bicyclo[2.2.2]octane scaffold utilized in medicinal chemistry?
The rigid structure restricts conformational freedom, enhancing binding affinity to biological targets. The 5-oxo and ester groups act as hydrogen bond acceptors, making the compound a candidate for kinase inhibition. SAR studies modify substituents (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability. Derivatives are explored as neurokinin-1 receptor antagonists .
Q. What experimental parameters are optimized for large-scale synthesis?
A Design of Experiments (DOE) approach systematically tests variables:
- Catalyst loading : 1–5% PtO2 for hydrogenation.
- Solvent ratio : 3:1 THF/H2O for hydrolysis.
- Reaction time : 12–24 hours for esterification.
Response surface modeling identifies optimal conditions (e.g., 3% catalyst, 18 hours) to maximize yield (>85%) while minimizing impurities (<2%) .
Q. How does the compound’s reactivity compare to non-bicyclic analogs?
The bicyclic scaffold reduces ring strain , enhancing stability under acidic conditions. However, the 5-oxo group increases susceptibility to nucleophilic attack (e.g., Grignard reagents). Compared to cyclohexane analogs, the rigid structure slows ester hydrolysis by 30–50%, as confirmed by kinetic studies in pH 7.4 buffer .
Methodological Notes
- Data Analysis : Use HPLC-MS to track reaction progress and quantify intermediates.
- Safety : Refer to GHS hazard codes (H315, H319) for handling guidelines; use fume hoods and nitrile gloves .
- Crystallography : SHELX programs are recommended for refining X-ray data due to their robustness in handling small-molecule structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
